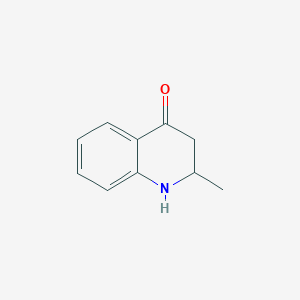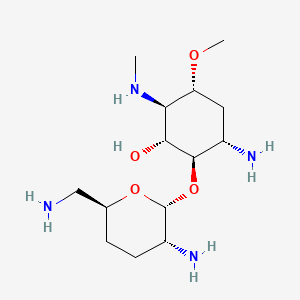![molecular formula C7H6O4 B1252932 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 32180-43-1](/img/structure/B1252932.png)
3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
説明
3-(Hydroxymethyl)-7-oxabicyclo[410]hept-3-ene-2,5-dione is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxabicycloheptene ring
Synthetic Routes and Reaction Conditions:
- The synthesis of 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione typically involves the cyclization of suitable precursors under specific conditions.
- One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the hydroxymethyl group.
Industrial Production Methods:
- Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the oxabicycloheptene ring or the hydroxymethyl group.
Substitution: Various substitution reactions can be performed on the hydroxymethyl group or the double bond in the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products may include alcohols or alkanes.
- Substitution products vary based on the reagents used and the specific reaction conditions.
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form new chemical bonds.
Biology:
- Potential applications in the development of biologically active compounds.
- Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine:
- Explored for its potential use in drug development, particularly for its unique structure and reactivity.
- May serve as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized in the production of materials with specific properties, such as polymers or resins.
- Studied for its potential use in coatings, adhesives, and other industrial applications.
Molecular Targets and Pathways:
- The compound’s mechanism of action depends on its specific interactions with molecular targets, such as enzymes or receptors.
- Pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
類似化合物との比較
- Compounds with similar bicyclic structures, such as norbornene derivatives.
- Other hydroxymethyl-substituted bicyclic compounds.
Uniqueness:
- The presence of both a hydroxymethyl group and an oxabicycloheptene ring makes this compound unique.
- Its specific reactivity and potential applications distinguish it from other similar compounds.
特性
IUPAC Name |
3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELZLHJHUZIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532232 | |
| Record name | 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32180-43-1 | |
| Record name | 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



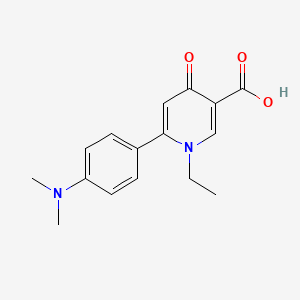
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
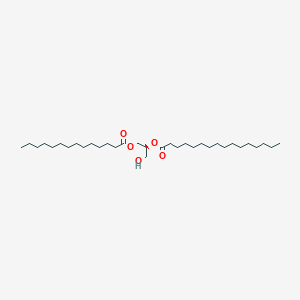
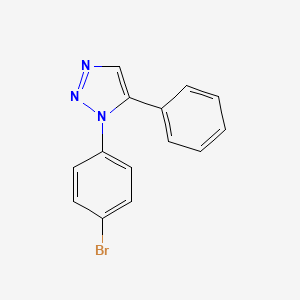
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
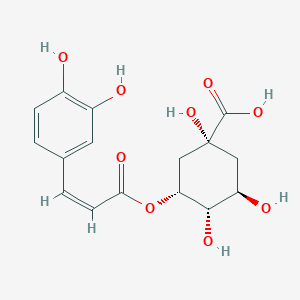
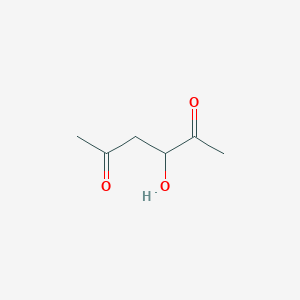
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
